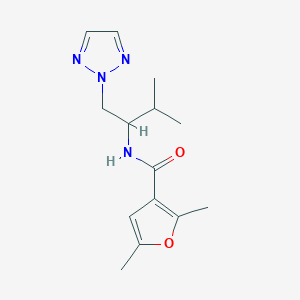

2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-9(2)13(8-18-15-5-6-16-18)17-14(19)12-7-10(3)20-11(12)4/h5-7,9,13H,8H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUYWIWFFUSHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC(CN2N=CC=N2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: Introduction of dimethyl groups at the 2 and 5 positions of the furan ring can be achieved through Friedel-Crafts alkylation using methylating agents.

Formation of the Triazole Moiety: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Amidation Reaction: The final step involves the coupling of the triazole-substituted butan-2-yl group with the furan-3-carboxylic acid to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.

Substitution: The dimethyl groups and the triazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic, basic, or neutral pH).

Major Products

Oxidation Products: Furanones, hydroxylated derivatives.

Reduction Products: Amines, reduced carboxamides.

Substitution Products: Halogenated, alkylated, or nucleophile-substituted derivatives.

Scientific Research Applications

2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms, especially those involving triazole and furan derivatives.

Industrial Applications: It is used in the synthesis of advanced intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s unique structure distinguishes it from related benzamide, thiazole, and triazole derivatives. Key comparisons include:

- Furan vs.

- Triazole vs. Thiazole : The 1,2,3-triazole group provides two nitrogen atoms capable of hydrogen bonding, contrasting with thiazole’s single nitrogen and sulfur atom in carbamate analogs. This difference may influence solubility and binding affinity in biological systems .

- Amide Linkage : Common to all compounds, the amide group enhances stability and enables participation in hydrogen-bonding networks, critical for crystallinity and molecular recognition .

Spectroscopic and Analytical Data

The triazole NH proton in the main compound is expected to resonate near δ 13.0 ppm, similar to compound (2) in . The 2,5-dimethylfuran protons would likely appear as a singlet in the aromatic region, distinct from benzene-based analogs .

Biological Activity

The compound 2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide is a synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Key Features:

- Furan Ring: Contributes to the compound's lipophilicity and potential for membrane permeability.

- Triazole Moiety: Known for bioactive properties, including antimicrobial and anticancer activities.

- Carboxamide Group: Enhances solubility and may influence binding interactions with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial strains. A study evaluating related triazole compounds found that structural modifications significantly impacted their antibacterial effectiveness, particularly against Gram-positive bacteria .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer activities. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. The SAR analysis of related compounds revealed that substitutions at specific positions on the triazole ring could enhance cytotoxic activity against various cancer cell lines . The compound may also exhibit such properties, although specific data on its anticancer efficacy is limited.

Enzyme Inhibition

Triazoles are known to act as inhibitors of various enzymes. In particular, studies have demonstrated that certain triazole analogs inhibit carbonic anhydrase-II (CA-II), an enzyme implicated in tumor growth and metastasis . Molecular docking studies suggest that the binding affinity of these compounds to CA-II is influenced by structural features such as the presence of polar groups and hydrophobic interactions.

Structure-Activity Relationship (SAR)

The SAR of triazole-containing compounds highlights several critical factors influencing their biological activity:

- Substituents on the Triazole Ring: Electron-donating or withdrawing groups can significantly alter the activity.

- Furan Ring Modifications: Changes in the furan moiety can affect lipophilicity and bioavailability.

- Carboxamide Influence: The carboxamide group may enhance solubility and interaction with target proteins.

Case Study 1: Antibacterial Activity

A series of 1H-triazole derivatives were synthesized and tested for antibacterial activity against several strains. The results indicated that modifications at the 4-position of the triazole ring led to enhanced activity against Staphylococcus aureus, with some compounds exhibiting IC50 values comparable to standard antibiotics .

Case Study 2: Anticancer Efficacy

In a comparative study involving various triazole derivatives, one compound demonstrated significant inhibition of cell proliferation in A431 cancer cells with an IC50 value lower than that of doxorubicin. This suggests that similar modifications in our compound could yield potent anticancer agents .

Q & A

Q. Basic Research Focus

- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXD) are widely used for resolving crystal structures, particularly for verifying triazole and furan ring conformations .

- Spectroscopic methods :

Advanced Consideration : For ambiguous stereochemistry, NOESY or ECD spectroscopy can differentiate enantiomers .

What computational strategies predict the compound’s pharmacological activity and target interactions?

Q. Advanced Research Focus

- Molecular docking : Tools like AutoDock or Schrödinger Suite model interactions with biological targets (e.g., enzymes, receptors). The triazole and furan moieties often engage in hydrogen bonding or π-π stacking .

- QSAR modeling : Parameters like logP (lipophilicity) and topological polar surface area (TPSA) correlate with bioavailability. PubChem-derived descriptors (e.g., 331.39 g/mol molecular weight) inform these models .

- MD simulations : Assess stability of ligand-target complexes over nanoseconds, highlighting critical binding residues .

Data Contradictions : Discrepancies between in silico predictions and experimental bioactivity may arise from solvation effects or protein flexibility, necessitating iterative refinement of models .

How can researchers optimize reaction yields and purity in large-scale synthesis?

Q. Advanced Research Focus

- Byproduct minimization : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates during amidation .

- Purification strategies :

- HPLC : Reverse-phase chromatography with C18 columns resolves polar impurities .

- Recrystallization : Ethanol/water mixtures are effective for final product purification (≥95% purity) .

- Catalyst screening : Heterogeneous catalysts (e.g., immobilized Cu(I) for CuAAC) improve recyclability and reduce metal contamination .

Case Study : A 70–80% yield was achieved for analogous furan-carboxamides via optimized solvent (DMF) and temperature (90°C) control .

How should conflicting data on the compound’s bioactivity be analyzed?

Q. Advanced Research Focus

- Experimental replication : Standardize assays (e.g., MIC for antimicrobial activity, IC for enzyme inhibition) across labs to validate results .

- Meta-analysis : Pool data from structurally related compounds (e.g., thiadiazole or pyrazole derivatives) to identify trends in substituent effects .

- Mechanistic studies : Use knockout models (e.g., gene-edited enzymes) to confirm target specificity and rule off-target effects .

Example : Discrepancies in antifungal activity may arise from variations in fungal strain susceptibility or assay conditions (pH, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.